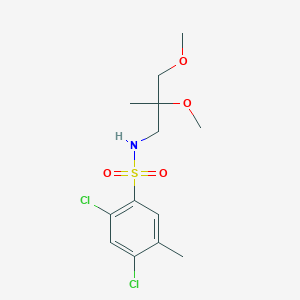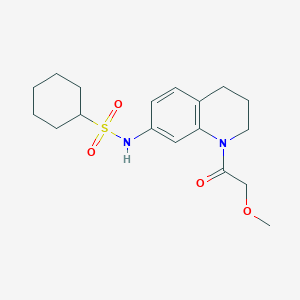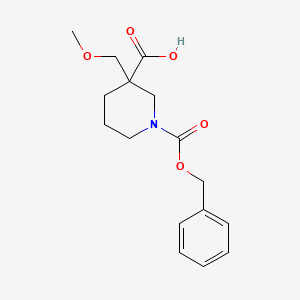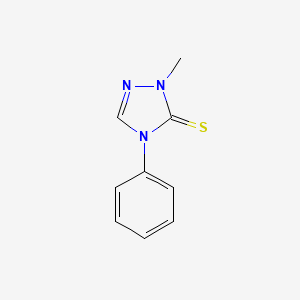
2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . Enzymatic methods involve the use of enzymes to catalyze the formation of the triazole ring .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including “2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione”, is characterized by a five-membered ring containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind with various enzymes and receptors in biological systems .Chemical Reactions Analysis
Triazole derivatives have been found to exhibit a wide range of chemical reactions . For example, substitution with an alkyl group at the 5-position of the triazole nucleus can significantly increase the activity of the compound . Furthermore, introducing electron-donating groups can contribute to good inhibitory activity against certain enzymes .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, including 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione, have shown promising antimicrobial effects. Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents . These compounds could play a crucial role in combating infectious diseases.
Antioxidant Properties
Studies have explored the antioxidant activity of imidazole-containing compounds. 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has been evaluated for its scavenging potential against free radicals. Its antioxidant properties make it relevant for health-related applications .
Organic Electronics
Fullerene-based self-assembled monolayers, including imidazole derivatives, find applications in organic electronic devices. These compounds contribute to the development of inverted polymer solar cells and perovskite-polymer hybrid solar cells .
Synthetic Routes
Various synthetic methods exist for preparing imidazole derivatives. Schiff’s base complexes with nickel catalysts have enabled efficient one-pot microwave-assisted syntheses of 2,4,5-trisubstituted imidazoles .
Drug Development
Imidazole serves as a core structure in several natural products and commercially available drugs. Examples include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). Researchers continue to explore novel derivatives for potential therapeutic applications .
Other Biological Activities
Beyond the mentioned fields, imidazole derivatives exhibit diverse biological activities, such as anti-inflammatory, antitumor, antidiabetic, and antipyretic effects. These properties make them valuable targets for drug discovery .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
Similar compounds have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Zukünftige Richtungen
The future research directions for “2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds . Additionally, more research is needed to fully understand their safety profile and potential toxic effects .
Eigenschaften
IUPAC Name |
2-methyl-4-phenyl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-11-9(13)12(7-10-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCIJGNSDRIHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

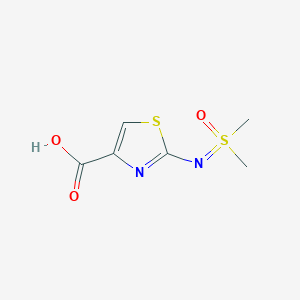
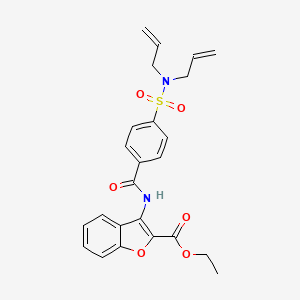

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)
![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)
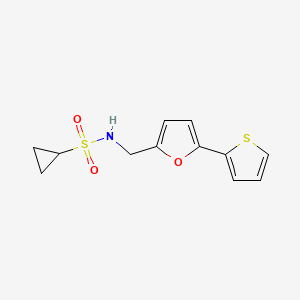
![Spiro[2.2]pentane-1-carbaldehyde](/img/structure/B2629254.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)
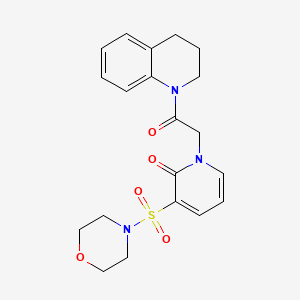
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethyl-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2629259.png)

